molecular formula C12H15BrO2 B1291581 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran CAS No. 528881-31-4

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B1291581
CAS No.: 528881-31-4
M. Wt: 271.15 g/mol
InChI Key: CVNGXKCLSDSPQK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide . These interactions are crucial for understanding the compound’s potential in drug development and other biochemical applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used to produce 4-bromo-phenol at a temperature of 20°C, which is a critical intermediate in pharmaceutical synthesis . This compound’s impact on cellular processes highlights its potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as a building block in organic synthesis allows it to participate in various biochemical pathways, making it a valuable tool in molecular biology research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors to consider. It is slightly soluble in water and should be stored in a cool, dry place to maintain its stability . Long-term studies have shown that it can have lasting effects on cellular function, making it a valuable compound for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its safe application in pharmaceutical development .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Its role in producing 4-bromo-phenol, a key intermediate in pharmaceutical synthesis, underscores its importance in metabolic research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its biochemical effects .

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is unique due to its specific structure, which includes a bromine atom and a methyl group attached to the tetrahydropyran ring. This unique structure imparts distinct reactivity and properties, making it valuable in various applications .

Properties

IUPAC Name

2-[(4-bromophenoxy)methyl]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNGXKCLSDSPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622029
Record name 2-[(4-Bromophenoxy)methyl]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528881-31-4
Record name 2-[(4-Bromophenoxy)methyl]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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